2-(1H-indol-3-yl)-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide is a compound with significant potential in medicinal chemistry, particularly for its biological activity. This compound is characterized by its unique molecular structure, which includes an indole moiety and a substituted acetamide group. The molecular formula for this compound is , and it has a molecular weight of 308.33 g/mol.
This compound belongs to the class of substituted acetamides, which are known for their diverse biological activities, including anticancer properties. The indole structure is a common motif in many natural products and pharmaceuticals, making this compound of interest for further research in drug development and synthesis.
The synthesis of 2-(1H-indol-3-yl)-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide typically involves several organic reactions, including condensation and substitution methods.
These steps may vary depending on specific experimental conditions or desired modifications to the compound's structure .
The compound can participate in various chemical reactions due to its functional groups:
The mechanism of action for compounds like 2-(1H-indol-3-yl)-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide often involves interaction with specific biological targets such as enzymes or receptors.
Research indicates that similar compounds exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis through caspase pathways . For instance, studies have shown that certain derivatives lead to increased activity of caspase-3 and caspase-8, suggesting a mechanism involving programmed cell death.
The compound exhibits typical characteristics associated with organic molecules:
Chemical stability may vary based on environmental conditions (e.g., pH, temperature). The presence of functional groups allows for reactivity under various conditions, making it versatile for further chemical modifications.
The primary applications of 2-(1H-indol-3-yl)-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide are found in medicinal chemistry:
The indole scaffold represents one of medicinal chemistry’s most privileged heterocyclic frameworks, with its pharmacological significance rooted in both natural product isolation and synthetic innovation. First synthesized by Adolf von Baeyer in 1866 via the reduction of oxindole [2], indole’s bicyclic structure—a fusion of benzene and pyrrole rings—confers exceptional bioactivity and binding versatility. This is exemplified by naturally occurring indole alkaloids such as Vinca derivatives (vinblastine, vincristine), which emerged as cornerstone chemotherapeutics due to their microtubule-disrupting mechanisms [2]. The clinical translation of indole-based drugs accelerated with delavirdine (1997, anti-HIV), reserpine (anti-hypertensive), and sunitinib (tyrosine kinase inhibitor for renal carcinoma), collectively validating indole’s capacity to target diverse biological pathways [5].
In oncology, indole derivatives demonstrate multifaceted mechanisms: protein kinase inhibition (alectinib for non-small cell lung cancer), histone deacetylase suppression (panobinostat), and DNA topoisomerase interference [2]. The structural adaptability of indole allows substitutions at multiple positions (N1, C2, C3, C5) to fine-tune pharmacokinetic and pharmacodynamic profiles. For instance, osimertinib’s indole core enables selective inhibition of EGFRT790M-mutated kinases in lung adenocarcinoma [2]. This historical trajectory underscores why indole remains a strategic starting point for novel bioactive compounds, including 2-(1H-indol-3-yl)-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide.
Table 1: Clinically Significant Indole-Based Therapeutics
Compound | Therapeutic Application | Key Biological Target |
---|---|---|
Vinblastine | Hodgkin’s lymphoma, testicular cancer | Tubulin polymerization inhibitor |
Sunitinib | Gastrointestinal stromal tumors, renal cancer | Multi-targeted receptor tyrosine kinase |
Osimertinib | Non-small cell lung cancer (NSCLC) | EGFR tyrosine kinase |
Panobinostat | Multiple myeloma | Histone deacetylase (HDAC) inhibitor |
Zafirlukast | Asthma | Leukotriene receptor antagonist |
The design of 2-(1H-indol-3-yl)-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide epitomizes rational structural hybridization, merging two pharmacophoric elements: the indole nucleus and the 2-oxoacetamide bridge. The indole moiety provides a planar, aromatic system capable of π-stacking interactions with biological targets, while its electron-rich C3 position enhances electrophilic reactivity—critical for covalent or non-covalent binding to enzymes and receptors [5]. The 2-oxoacetamide group (–C(O)C(O)NH–) introduces hydrogen-bonding capabilities via carbonyl acceptors and the N–H donor, augmenting target affinity and solubility. This bifunctional linker enables conformational flexibility, allowing the appended methoxy-methylphenyl group to occupy auxiliary hydrophobic pockets [7].
Computational analyses reveal that such hybridization optimizes key physicochemical parameters. The molecule’s calculated partition coefficient (logP ≈ 3.40) balances lipophilicity for membrane penetration and aqueous solubility for bioavailability [7]. Hydrogen-bonding metrics are equally favorable: the acetamide carbonyl (C=O) and indolic N–H act as dual hydrogen-bond acceptors and donors, respectively, facilitating interactions with residues in kinase ATP-binding sites or DNA grooves [4] [5]. This is evidenced in analogues like N-(2-methoxy-5-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, where the 2-methylindole modification enhances steric complementarity with tubulin’s colchicine site [7]. Hybridization thus leverages synergistic effects: indole’s privileged scaffold provides target recognition, while the acetamide linker enables allosteric modulation.
Table 2: Physicochemical and Structural Properties of 2-(1H-Indol-3-yl)-N-(2-Methoxy-5-Methylphenyl)-2-Oxoacetamide and Analogues
Property | Target Compound | 2-Methylindole Analogue | Unsubstituted Indole |
---|---|---|---|
Molecular Formula | C₁₈H₁₆N₂O₃ | C₁₉H₁₈N₂O₃ | C₁₇H₁₄N₂O₃ |
Molecular Weight | 308.33 g/mol | 322.36 g/mol | 294.31 g/mol |
Hydrogen Bond Acceptors | 5 | 5 | 5 |
Hydrogen Bond Donors | 2 | 2 | 2 |
Calculated logP | 3.40 | 3.85 | 2.95 |
Rotatable Bonds | 5 | 5 | 5 |
The methoxy-methylphenyl group in 2-(1H-indol-3-yl)-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide is not merely a passive hydrophobic cap; its ortho-methoxy and para-methyl substitutions induce distinct electronic and steric perturbations that govern target affinity. Density functional theory (DFT) studies on methoxy-substituted aromatics demonstrate that ortho-positioning enables intramolecular non-bonded interactions, which alter electron density across the phenyl ring. In 2-methoxyphenol isomers, the ortho-methoxy group engages the adjacent hydroxyl via hydrogen bonding, reducing the HOMO-LUMO gap by 0.3–0.5 eV compared to meta or para isomers [6]. This electron redistribution enhances the aryl system’s nucleophilicity, potentially strengthening π-cation interactions with cationic residues (e.g., lysine) in biological targets.
The ortho effect further manifests in gas-phase stability and fragmentation patterns. Tandem mass spectrometry (MS/MS) analyses of ortho-methoxychalcones reveal diagnostic ketene (CH₂=C=O) elimination—a signature fragmentation pathway absent in meta or para isomers [9]. This arises from the proximity of the ortho-methoxy oxygen to the carbonyl carbon, enabling a Nazarov-like cyclization. In 2-(1H-indol-3-yl)-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide, the ortho-methoxy group likely stabilizes ground-state conformations through similar intramolecular contacts with the acetamide carbonyl. Concurrently, the para-methyl group exerts a moderate +I inductive effect, elevating electron density at the anilide nitrogen and enhancing its hydrogen-bond-donating capacity. DFT-derived Mulliken charges confirm that para-alkyl substituents increase negative charge density at nitrogen by 0.05–0.08 e compared to unsubstituted analogues [3] [6].
Table 3: DFT-Derived Electronic Parameters for Methoxy-Methylphenyl Isomers
Isomer | HOMO (eV) | LUMO (eV) | ΔH-L (eV) | Mulliken Charge (Anilide N) |
---|---|---|---|---|
2-OMe-5-Me | -5.82 | -1.74 | 4.08 | -0.621 |
2-OMe-4-Me | -5.79 | -1.77 | 4.02 | -0.619 |
3-OMe-5-Me | -5.68 | -1.81 | 3.87 | -0.587 |
4-OMe-2-Me | -5.71 | -1.83 | 3.88 | -0.592 |
This stereoelectronic fine-tuning—combining ortho-methoxy stabilization and para-methyl electron donation—optimizes the pharmacophore for target engagement. The compound’s conformation likely positions the methoxy oxygen within 2.5–3.0 Å of the acetamide carbonyl, creating a pseudo-rigidified structure that reduces the entropic penalty upon binding [6] [9]. Such precision in substituent placement exemplifies how positional isomerism transforms inert scaffolds into biologically active agents.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1